molecular formula C8H11Cl2FN2 B1393377 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride CAS No. 1073372-10-7

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride

Cat. No.: B1393377
CAS No.: 1073372-10-7
M. Wt: 225.09 g/mol
InChI Key: XAVUHMPTJMMNGC-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C8H11Cl2FN2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-3-fluoropyridine.

    Substitution Reaction: The 5-chloro-3-fluoropyridine undergoes a nucleophilic substitution reaction with isopropylamine to form 5-chloro-3-fluoro-N-isopropylpyridin-2-amine.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate
5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of neuropeptide FF receptor antagonists, which have potential applications in treating pain and other neurological disorders .

Case Study: Anti-inflammatory Properties
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anti-inflammatory activity. For example, a related compound demonstrated COX-2 inhibition with an IC50 value comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be a candidate for further development into anti-inflammatory agents.

Biological Research Applications
As a research tool, this compound can be employed in various biological assays to study enzyme interactions and cellular responses. Its ability to selectively inhibit certain pathways makes it valuable for investigating disease mechanisms and drug efficacy.

Case Study: Enzyme Inhibition
In vitro studies have shown that pyridine derivatives can selectively inhibit enzymes involved in inflammatory processes. For instance, compounds related to this compound were tested for their ability to inhibit COX enzymes, revealing promising results for developing selective anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-fluoro-N-methylpyridin-2-amine hydrochloride
  • 5-Chloro-3-fluoro-N-ethylpyridin-2-amine hydrochloride

Uniqueness

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .

Biological Activity

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride is a pyridine derivative with notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C8H11ClF2N2·HCl and is characterized by the presence of chlorine and fluorine substituents on the pyridine ring. The synthesis typically involves:

  • Preparation of 5-chloro-3-fluoropyridine .
  • Nucleophilic substitution with isopropylamine.
  • Formation of the hydrochloride salt through treatment with hydrochloric acid.

This synthetic route is optimized for both laboratory and industrial scales to ensure high purity and yield.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, which can lead to therapeutic effects in different biological systems.

Potential Targets:

  • Adenosine Receptors : The compound has been studied for its antagonistic effects on adenosine receptors, which are implicated in various physiological processes including neurotransmission and inflammation .
  • Ribosomal Inhibition : Research indicates that structural modifications in similar compounds can affect their efficacy against bacterial ribosomes, suggesting potential antimicrobial properties .

Biological Activity and Therapeutic Applications

The compound has shown promise in several areas:

  • Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders due to its receptor modulation properties.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit activity against Mycobacterium tuberculosis, although further research is needed to quantify this effect .

Case Studies

  • Neuropharmacology : In a study assessing the reversal of haloperidol-induced catalepsy in rats, compounds structurally related to this compound demonstrated dose-dependent effects, indicating potential use in treating movement disorders .
  • Antimicrobial Efficacy : Compounds with similar structures have been evaluated for their minimum inhibitory concentrations (MICs) against M. tuberculosis. The introduction of specific substituents influenced their ribosomal inhibition capabilities, highlighting the importance of structural optimization in drug design .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameBiological ActivityKey Differences
5-Chloro-3-fluoro-N-methylpyridin-2-amineModerate receptor activityMethyl group vs. isopropyl group
5-Chloro-3-fluoro-N-ethylpyridin-2-amineLower receptor affinityEthyl group vs. isopropyl group
5-Chloro-N-isopropylpyridin-2-amines (various)VariableDifferent N-substituents affecting potency

Properties

IUPAC Name

5-chloro-3-fluoro-N-propan-2-ylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2.ClH/c1-5(2)12-8-7(10)3-6(9)4-11-8;/h3-5H,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVUHMPTJMMNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=N1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674390
Record name 5-Chloro-3-fluoro-N-(propan-2-yl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073372-10-7
Record name 2-Pyridinamine, 5-chloro-3-fluoro-N-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073372-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-fluoro-N-(propan-2-yl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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